Cyclohexyl methylphosphonic acid

Overview

Description

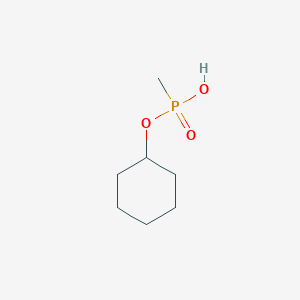

Cyclohexyl methylphosphonic acid is an organophosphorus compound with the chemical formula C8H17O3P. It is a phosphonic acid derivative and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its cyclohexyl group attached to a methylphosphonate moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.

Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol . This method is favored for its convenience, high yields, and mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The compound can participate in substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Cyclohexyl methylphosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential use in drug development, particularly in antiviral and anticancer research.

Industry: Utilized in the production of self-assembled monolayers (SAMs) for micro-nano electronic materials.

Mechanism of Action

The mechanism of action of Cyclohexyl methylphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interact with enzymes that normally bind to phosphate-containing substrates .

Comparison with Similar Compounds

Similar Compounds

Dimethyl Methylphosphonate: Another phosphonic acid derivative with similar chemical properties.

Ethyl Methylphosphonate: Similar structure but with an ethyl group instead of a cyclohexyl group.

Phenyl Methylphosphonate: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

Cyclohexyl methylphosphonic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions, such as the formation of self-assembled monolayers on metal-oxide surfaces .

Biological Activity

Cyclohexyl methylphosphonic acid (CMPA) is an organophosphorus compound that has garnered attention due to its association with chemical warfare agents, particularly as a degradation product of cyclohexyl sarin (GF). This article delves into the biological activity of CMPA, exploring its biochemical interactions, potential toxicity, and environmental persistence.

Chemical Structure and Properties

CMPA is characterized by a cyclohexyl group bonded to a methylphosphonic acid moiety, with the molecular formula . Its structural similarities to other methylphosphonic acids position it within a class of compounds often studied for their neurotoxic potential.

Comparison of Methylphosphonic Acids

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₇H₁₅O₃P | Degradation product of nerve agents; neurotoxic potential |

| Isopropyl methylphosphonic acid | C₇H₁₅O₃P | Similar neurotoxic effects; used in nerve agent detection |

| Pinacolyl methylphosphonic acid | C₇H₁₅O₃P | Known for high stability; linked to nerve agents |

| Ethyl methylphosphonic acid | C₄H₉O₃P | Less toxic; simpler structure compared to cyclohexyl variant |

Currently, there is no well-documented mechanism of action for CMPA in biological systems. Its role in biological processes remains largely unexplored, which limits understanding of its potential effects on human health and ecosystems .

Toxicological Studies

Research indicates that CMPA is a metabolic hydrolysis product of cyclohexyl sarin, a potent nerve agent. A study utilizing minipigs demonstrated that CMPA could be quantified in plasma after exposure to nerve agents, revealing a half-life of approximately 61 minutes . The study highlighted that metabolic hydrolysis accounted for 70% to 90% of the recoverable agent in the bloodstream during exposure.

Environmental Persistence

CMPA's stability and persistence in the environment raise concerns about its long-term effects. It has been identified as a significant degradation product in soil matrices following the use of nerve agents, indicating its potential for bioaccumulation and ecological impact .

Quantification in Biological Samples

In a detailed analysis published in the Journal of Analytical Toxicology, researchers developed a method for quantifying CMPA in plasma samples using liquid chromatography-mass spectrometry (LC-MS) . This method allowed for precise measurement during low-level exposure scenarios, furthering the understanding of CMPA's pharmacokinetics.

Soil Matrix Studies

Another study focused on the detection of CMPA and related compounds in various soil types. The research aimed to establish protocols for identifying these substances as indicators of chemical warfare agent contamination. The findings suggested that different soil compositions affected the degradation rates and detectability of CMPA .

Properties

IUPAC Name |

cyclohexyloxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYGLBJVTQMYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172924 | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-60-1 | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclohexyl Methylphosphonate interact with biological targets?

A: Cyclohexyl Methylphosphonate is a hydrolysis product of the nerve agent Cyclohexyl Methylphosphonofluoridate (GF). [, ] While not a nerve agent itself, CMPn provides valuable insights into the behavior of GF. GF, like other nerve agents, exerts its toxicity by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down the neurotransmitter acetylcholine, which is essential for nerve impulse transmission. By forming a covalent bond with the serine residue in the active site of acetylcholinesterase, GF irreversibly inhibits the enzyme, leading to acetylcholine accumulation and overstimulation of the nervous system. [] Research shows that certain bacterial enzymes can degrade CMPn, highlighting potential bioremediation strategies for nerve agent contamination. []

Q2: Can you describe the structural characteristics of Cyclohexyl Methylphosphonate?

A: While the provided abstracts do not explicitly detail the spectroscopic data for CMPn, we can infer its structure. Cyclohexyl Methylphosphonate is formed when the fluorine atom in GF is replaced by a hydroxyl group and subsequently loses a proton to become an ionic methylphosphonate ester. [] It contains a methyl group (CH3) and a cyclohexyl group (C6H11) attached to a phosphorus atom which is also double-bonded to an oxygen and single-bonded to another oxygen bearing a negative charge.

Q3: What is known about the stability and reactivity of Cyclohexyl Methylphosphonate?

A: CMPn is a stable ionic methylphosphonate ester. [] Research indicates that bacterial enzymes, particularly esterases derived from Burkholderia caryophilli PG2982, demonstrate activity against CMPn, highlighting its susceptibility to enzymatic degradation. [] This degradation potential is crucial for bioremediation strategies targeting nerve agent contamination.

Q4: Are there known structure-activity relationships for Cyclohexyl Methylphosphonate and related compounds?

A: Research has explored the activity of bacterial enzymes on various methylphosphonate esters, including CMPn. Interestingly, the enzyme exhibited varying levels of activity depending on the alkyl substituent attached to the phosphorus atom. For instance, the enzyme showed higher activity for Isobutyl Methylphosphonate (iBMPn) compared to CMPn. [] This suggests that the size and structure of the alkyl group can influence the interaction with the enzyme and its degradation efficiency.

Q5: What are the implications of Cyclohexyl Methylphosphonate research for environmental safety?

A: The study of CMPn and its degradation by microorganisms like Burkholderia caryophilli is crucial in developing effective bioremediation strategies for environments contaminated with GF and other nerve agents. [] Understanding the degradation pathways and identifying enzymes capable of breaking down CMPn can lead to the development of sustainable and eco-friendly solutions for detoxifying contaminated areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.